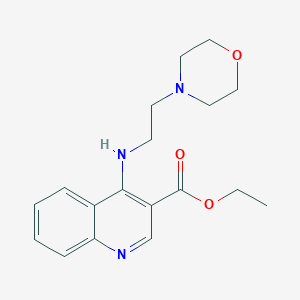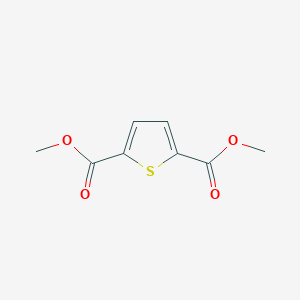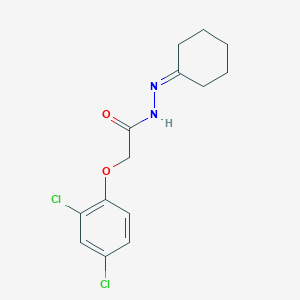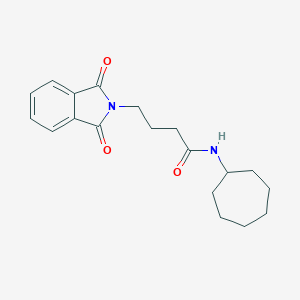
Ethyl 4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate is an organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline ring, a morpholine group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions. This step often involves the reaction of a quinoline derivative with 2-chloroethylmorpholine under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: 2-chloroethylmorpholine, sodium hydroxide or potassium carbonate as bases.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The quinoline ring is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the morpholine group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(2-Morpholin-4-yl-ethylamino)-propionic acid tert-butyl ester: Similar structure but with a propionic acid backbone.
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Contains a pyridine ring instead of a quinoline ring.
Uniqueness
Ethyl 4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate is unique due to its combination of a quinoline ring and a morpholine group, which imparts distinct chemical and biological properties. Its ability to interact with DNA and enzymes makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
CAS No. |
307535-83-7 |
|---|---|
Molecular Formula |
C18H23N3O3 |
Molecular Weight |
329.4g/mol |
IUPAC Name |
ethyl 4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C18H23N3O3/c1-2-24-18(22)15-13-20-16-6-4-3-5-14(16)17(15)19-7-8-21-9-11-23-12-10-21/h3-6,13H,2,7-12H2,1H3,(H,19,20) |
InChI Key |
OKNXUSVRIDLMRR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NCCN3CCOCC3 |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)-3-nitrophenyl]-2,2,2-trichloroacetamide](/img/structure/B362670.png)



![5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B362680.png)
![3-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B362682.png)
![6-{[bis(2-methoxyethyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B362683.png)
![8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B362685.png)

![3-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-1H-benzo[h]quinolin-4-one](/img/structure/B362689.png)
![5-{[3-(diethylamino)propyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B362701.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B362704.png)
![6-Methyl-3-[(tetrahydrofuran-2-ylmethyl)amino]-1,2,4-triazin-5-ol](/img/structure/B362706.png)
![2-(2-(2,6-dimethylmorpholino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B362707.png)
